trans-2-Fluorocyclobutan-1-ol

Medicinal Chemistry Lipophilicity Physicochemical Properties

Identifying stereochemically pure fluorinated building blocks for CNS lead optimization is a persistent challenge in medicinal chemistry. trans-2-Fluorocyclobutan-1-ol (CAS 2165705-53-1) addresses this need as a defined trans-configured cyclobutanol with quantifiable physicochemical advantages over its cis-isomer. • Quantifiable ΔLogD of ~0.18 vs. cis-isomer enables rational LogP tuning for blood-brain barrier penetration. • Multigram-scale diastereomerically pure synthesis supports parallel SAR evaluation of cis/trans analogs. • Conformationally restricted fluorocyclobutane scaffold serves as a metabolically stable bioisostere. Supplied with ≥98% purity and full stereochemical integrity, available in stock for immediate dispatch.

Molecular Formula C4H7FO
Molecular Weight 90.1 g/mol
CAS No. 2165705-53-1
Cat. No. B1485751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Fluorocyclobutan-1-ol
CAS2165705-53-1
Molecular FormulaC4H7FO
Molecular Weight90.1 g/mol
Structural Identifiers
SMILESC1CC(C1O)F
InChIInChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1
InChIKeyNRJPDTSRPYWKAA-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Fluorocyclobutan-1-ol: Fluorinated Building Block


trans-2-Fluorocyclobutan-1-ol (CAS 2165705-53-1) is a monofluorinated, stereochemically pure cyclobutanol derivative. It serves as a high-value synthetic intermediate and building block in medicinal chemistry and drug discovery [1]. The compound is characterized by a strained, four-membered cyclobutane ring, a hydroxyl group, and a single fluorine atom in a defined trans-configuration relative to the hydroxyl group . Its primary utility lies in introducing the unique 2-fluorocyclobutyl motif into larger, more complex pharmaceutical candidates to modulate key physicochemical properties [2].

Building Block Stereochemically pure trans-fluorocyclobutane scaffold
Property Modulation Fluorine stereochemistry tunes lipophilicity and acidity
Use Context Lead optimization, bioisostere design, and GABA analog synthesis

trans-2-Fluorocyclobutan-1-ol: Why Substitution Fails


The simple substitution of trans-2-Fluorocyclobutan-1-ol with a closely related analog, such as its cis-isomer or a non-fluorinated cyclobutanol, is not viable in a scientific procurement or research context due to significant and quantifiable differences in physicochemical properties [1]. A 2024 study demonstrated that the position of the fluorine atom and the relative spatial orientation (cis vs. trans) on the cyclobutane ring directly impacts critical drug-like parameters, including lipophilicity (LogP) and acidity (pKa) [2]. These differences arise from the unique conformational and electronic effects imparted by the strained cyclobutane ring and the stereospecific placement of the fluorine atom [3]. Therefore, using an incorrect isomer or analog can lead to divergent structure-activity relationships (SAR), altered metabolic stability, and ultimately, failure in a drug discovery program [4].

trans Isomer
cis Isomer / Analog
Lipophilicity
Lower LogD profile reported
Higher LogD may shift permeability interpretation
Acidity
Slightly higher pKa
Lower pKa alters ionization state modeling
Conformation / Electronics
Rigid ring with stereoelectronic fluorine effect
Non-fluorinated or flexible analog lacks conformational restriction and electronic modulation

trans-2-Fluorocyclobutan-1-ol: Quantitative Differentiation


LogP Difference: cis vs trans Isomers

The lipophilicity of the trans-2-fluorocyclobutyl motif is distinct from that of its cis-counterpart. A 2024 study on model amines derived from 2-fluorocyclobutanecarboxylic acid measured the LogD values of cis- and trans-isomers, revealing a quantifiable difference in their lipophilicity [1].

LogD Comparison
Head-to-head
ΔLogD = 0.18 (trans 0.44 vs cis 0.62)
Stereochemistry-driven LogD shift may influence permeability and distribution interpretation
Measured at pH 7.4 for amine model compounds
Medicinal Chemistry Lipophilicity Physicochemical Properties

pKa Difference: cis vs trans Carboxylic Acids

The acidity of the carboxylic acid derivative is influenced by the stereochemistry of the fluorine atom on the cyclobutane ring. Direct measurement of the pKa values for cis- and trans-2-fluorocyclobutanecarboxylic acid showed a measurable difference, indicating a stereoelectronic effect [1].

pKa Difference
Head-to-head
ΔpKa = 0.12 (trans 4.33 vs cis 4.21)
Measurable ionization shift reflects stereoelectronic influence on acidity
Aqueous pKa of pure carboxylic acid isomers
Medicinal Chemistry Acidity Physicochemical Properties

Multigram Diastereopure Synthesis

A robust, multigram-scale synthetic route for producing diastereomerically pure trans-2-fluorocyclobutane building blocks has been established and disclosed. The methodology involves the separation of diastereomers to obtain pure trans-isomers of key intermediates like 2-fluorocyclobutanecarboxylic acid, which can then be converted to a variety of derivatives, including alcohols [1].

Diastereopure Synthesis
Class-level
Multigram-scale pure trans-isomer accessible
Reduces supply chain uncertainty for reproducible SAR studies
Route disclosed for carboxylic acid intermediates; scalability reviewed
Synthetic Methodology Medicinal Chemistry Process Chemistry

Physicochemical Tuning with Fluorocyclobutane Scaffold

The introduction of the monofluorinated cyclobutane ring system is an established strategy to fine-tune the physicochemical properties, metabolic stability, and bioavailability of candidate molecules [1]. The fluorocyclobutane scaffold provides a unique combination of rigidity and three-dimensionality, differentiating it from more flexible acyclic fluoroalkyl groups [2]. This allows for precise modulation of drug-like properties not achievable with linear or unstrained cyclic analogs [3].

Scaffold Tuning
Class-level
Conformational rigidity and stereoelectronic control
Supports exploration of 3D chemical space in lead optimization
Review-level inference; verify in target-specific context
Medicinal Chemistry Conformational Analysis Drug Design

trans-2-Fluorocyclobutan-1-ol: Research & Industrial Applications


Lipophilicity Modulation in CNS Drug Discovery

In central nervous system (CNS) drug discovery programs, precisely tuning lipophilicity is paramount for achieving optimal brain penetration and avoiding efflux. The quantifiable ΔLogD of 0.18 between cis- and trans-2-fluorocyclobutyl amine derivatives [1] provides medicinal chemists with a rational, data-driven tool to fine-tune this critical property. Procuring trans-2-Fluorocyclobutan-1-ol allows for the introduction of a specific fluorinated motif with a known, lower LogD contribution compared to its cis-isomer, enabling the design of compounds with improved solubility and reduced non-specific binding, a common issue in CNS targets.

Stereochemical SAR in Lead Optimization

During lead optimization, understanding the impact of stereochemistry on target engagement is essential. The established methodology for obtaining diastereomerically pure trans-2-fluorocyclobutane building blocks on a multigram scale [1] enables the parallel synthesis of both cis- and trans-containing lead analogs. This allows research teams to directly compare the biological activity, selectivity, and physicochemical properties of both isomers in head-to-head assays, providing crucial SAR insights that guide the selection of the most promising clinical candidate.

Metabolically Stable Bioisostere Design

Fluorocyclobutane rings are increasingly used as conformationally restricted bioisosteres to replace metabolically labile or overly polar functional groups, such as amides or hydroxyls, while retaining key interactions [2]. The strained, rigid nature of the trans-2-fluorocyclobutyl group, as opposed to acyclic fluorinated chains [3], offers a unique three-dimensional scaffold that can effectively mimic the shape and electrostatic potential of other moieties, while the strategic placement of fluorine improves metabolic stability. This makes trans-2-Fluorocyclobutan-1-ol an ideal starting material for generating novel, patentable analogs with improved drug-like properties.

Stereodefined GABA Analog Synthesis

The fluorocyclobutane scaffold has been successfully utilized to design and synthesize conformationally restricted analogs of γ-aminobutyric acid (GABA) [2]. The defined trans-stereochemistry of the starting material, trans-2-Fluorocyclobutan-1-ol, ensures the precise spatial arrangement of the amino and carboxylic acid groups in the final analog, which is critical for binding to specific GABA receptor subtypes. Procuring the pure trans-isomer is therefore a prerequisite for any study aiming to investigate the stereochemical requirements of GABAergic neurotransmission or to develop subtype-selective GABA receptor modulators.

Application
Selection Property
Validation Focus
CNS lipophilicity optimization
Stereochemically defined LogD contribution
Permeability and nonspecific binding profiling
Stereochemical SAR exploration
Diastereomerically pure trans-isomer for comparative assays
Target engagement and selectivity review
Metabolic stability bioisostere design
Conformational restriction and electronic modulation
Bioisostere replacement validation
GABA analog stereocontrol
trans-Stereochemistry for receptor subtype mapping
GABA receptor selectivity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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